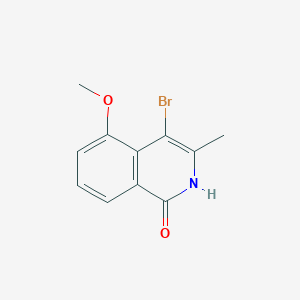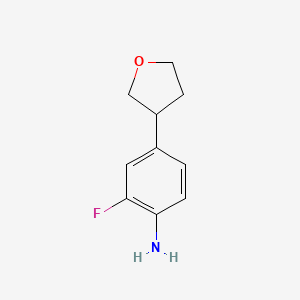
2-Fluoro-4-(oxolan-3-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-4-(oxolan-3-yl)aniline is an organic compound that belongs to the class of fluorinated anilines It features a fluorine atom attached to the benzene ring and an oxolane (tetrahydrofuran) ring attached to the aniline nitrogen
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(oxolan-3-yl)aniline typically involves the nucleophilic substitution of a fluorine atom on a benzene ring. One common method is the reaction of 2-fluoro-4-nitroaniline with 3,3-bis(bromomethyl)oxetane under hydroxide-facilitated conditions. This reaction forms the oxolane ring through alkylation, resulting in the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound can be scaled up using optimized procedures. The key steps involve the preparation of the alkylating agent and the subsequent nucleophilic substitution reaction. The process is designed to be cost-effective and scalable, ensuring high purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-4-(oxolan-3-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce various amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Applications De Recherche Scientifique
2-Fluoro-4-(oxolan-3-yl)aniline has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of enzyme inhibitors and other biologically active molecules.
Medicine: It is investigated for its potential as an intermediate in the synthesis of drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of materials with unique properties, such as fluorinated polymers and advanced coatings
Mécanisme D'action
The mechanism of action of 2-Fluoro-4-(oxolan-3-yl)aniline involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The oxolane ring provides additional stability and specificity to the interactions, making the compound effective in its intended applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluoroaniline: A simpler analog without the oxolane ring, used as a precursor in various syntheses.
2-Fluoro-4-nitroaniline: An intermediate in the synthesis of 2-Fluoro-4-(oxolan-3-yl)aniline.
3-Fluoro-2-(oxolan-2-yl)aniline: A similar compound with a different substitution pattern on the benzene ring.
Uniqueness
This compound is unique due to the presence of both the fluorine atom and the oxolane ring. This combination imparts distinct chemical and physical properties, such as enhanced stability, reactivity, and biological activity. These features make it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C10H12FNO |
|---|---|
Poids moléculaire |
181.21 g/mol |
Nom IUPAC |
2-fluoro-4-(oxolan-3-yl)aniline |
InChI |
InChI=1S/C10H12FNO/c11-9-5-7(1-2-10(9)12)8-3-4-13-6-8/h1-2,5,8H,3-4,6,12H2 |
Clé InChI |
RFCIAYVQSWFVNF-UHFFFAOYSA-N |
SMILES canonique |
C1COCC1C2=CC(=C(C=C2)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-2-{4-[2-methyl-3-(piperidin-1-yl)propyl]phenyl}propanoicacidhydrochloride](/img/structure/B13523531.png)

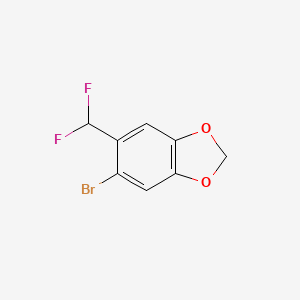

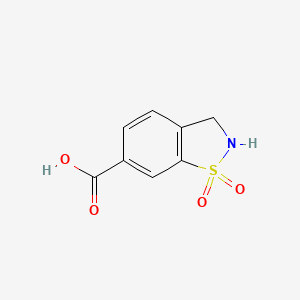
![[2-(Difluoromethoxy)phenyl]hydrazine](/img/structure/B13523554.png)
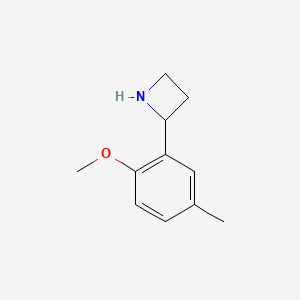
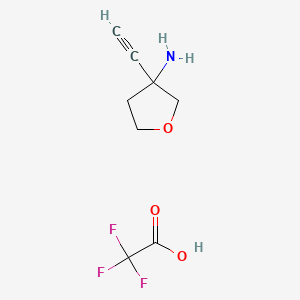
![5-Aminobicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13523564.png)

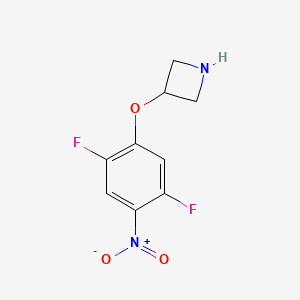
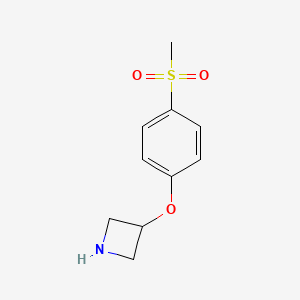
![tert-butyl N-[(2S)-1-(benzyloxy)-4-bromobutan-2-yl]carbamate](/img/structure/B13523591.png)
